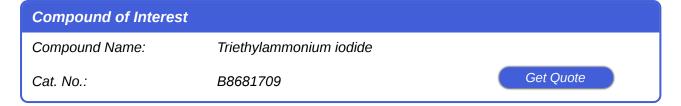


# troubleshooting pinholes and defects in perovskite films with triethylammonium iodide

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# Technical Support Center: Perovskite Film Optimization

This technical support center provides troubleshooting guidance for researchers encountering pinholes and defects in perovskite films, with a focus on the application of alkylammonium iodide additives like **Triethylammonium Iodide** (TEAI) and its analogs.

# Frequently Asked Questions (FAQs)

Q1: What are the primary causes of pinholes and defects in solution-processed perovskite films?

A1: Pinholes and defects in perovskite films often arise during the crystallization process.[1] Key causes include:

- In-situ crystallization challenges: The rapid crystallization can lead to incomplete surface coverage and the formation of pinholes and cracks.[1][2]
- Precursor Solution Quality: The purity of precursors, age of the solution (oxidation of components), and incomplete dissolution can introduce impurities that act as nucleation sites for defects.[3]
- Environmental Factors: High humidity and oxygen levels can degrade the perovskite material and precursor solution, contributing to defect formation.[3][4] Pinholes, in particular, create

### Troubleshooting & Optimization





pathways for moisture and oxygen to attack the active perovskite layer, accelerating degradation.[4]

• Deposition Technique: Spin coating parameters, such as speed and duration, as well as the anti-solvent quenching step, critically influence film uniformity and quality.[3][5]

Q2: What is the role of **triethylammonium iodide** (TEAI) and similar additives in improving perovskite film quality?

A2: **Triethylammonium iodide** (TEAI) and other bulky organic ammonium halides, like diethylammonium iodide (DAI), serve as surface passivating agents.[6][7] Their primary roles are:

- Defect Passivation: These molecules can passivate defects at the surface and grain boundaries of the perovskite film.[7][8] The bulky organic cations interact with undercoordinated iodide ions, while the iodide from the additive can fill iodide vacancies, reducing non-radiative charge recombination.[8][9]
- Morphology Improvement: The presence of these additives can influence the crystal growth
  of the perovskite, leading to larger, more uniform grains and fewer pinholes.[10]
- Formation of 2D/3D Heterostructures: Additives like DAI can react with excess lead iodide (PbI<sub>2</sub>) on the surface of the 3D perovskite to form a 2D perovskite capping layer.[1] This 2D layer effectively passivates surface defects, regulates energy level alignment, and enhances charge extraction.[1]

Q3: How does the formation of a 2D capping layer improve solar cell performance and stability?

A3: The in-situ formation of a 2D perovskite layer on top of the 3D bulk film offers several advantages:

 Reduced Non-radiative Recombination: The 2D layer effectively "heals" surface defects, which are major sites for charge recombination, thereby increasing the open-circuit voltage (Voc) and fill factor (FF).[1][8]



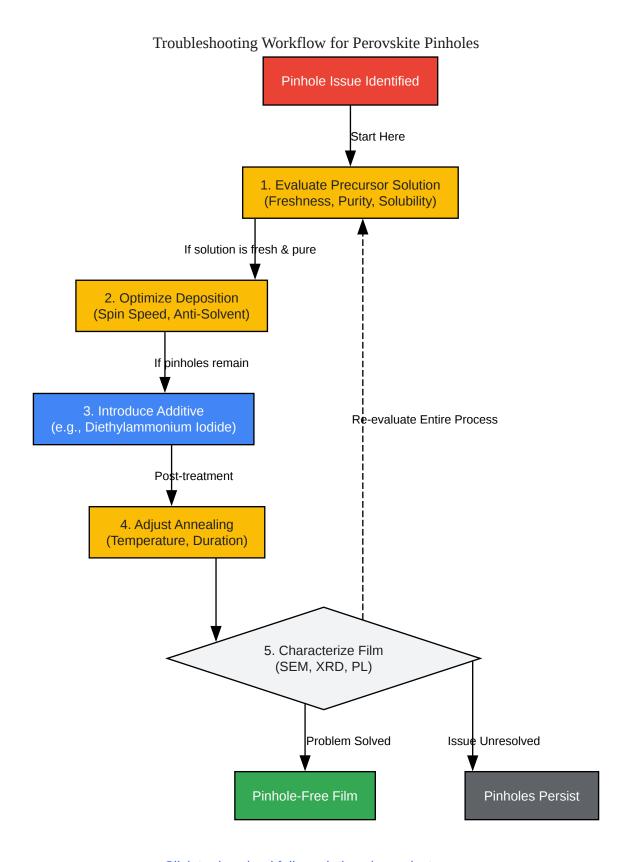
- Enhanced Stability: The 2D capping layer can act as a protective barrier, inhibiting the infiltration of moisture and oxygen and improving the long-term stability of the perovskite film.
   [1] Unencapsulated devices treated with DAI have been shown to retain 97% of their initial efficiency after 500 hours in ambient air.[1]
- Improved Charge Extraction: The 2D/3D structure can create a more favorable energy level alignment, facilitating the efficient extraction of charge carriers from the perovskite to the charge transport layers.[1]

## **Troubleshooting Guide**

Issue: My perovskite films consistently show a high density of pinholes visible under SEM.

Answer: A high density of pinholes is a common issue stemming from the crystallization process. Here is a workflow to diagnose and solve the problem.





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Caption: A logical workflow for diagnosing and resolving pinhole defects in perovskite films.







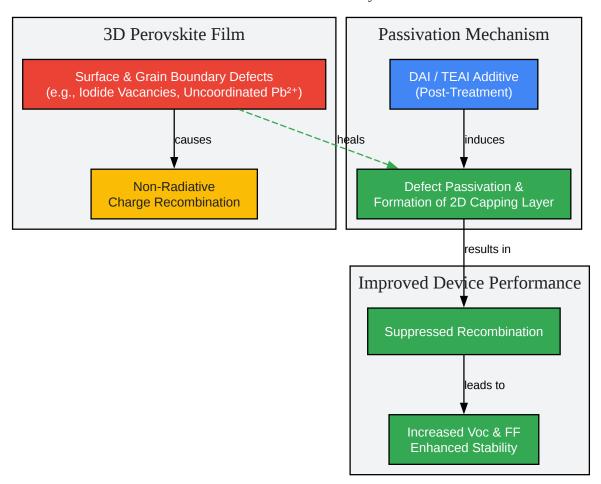
#### Step-by-step guidance:

- Precursor Solution: Ensure you are using high-purity, fresh precursors. Perovskite precursor solutions, especially those containing tin (Sn<sup>2+</sup>), can oxidize over time.[3] It is recommended to use freshly prepared solutions for each batch.[3]
- Deposition Parameters: The spin-coating process is critical. Experiment with varying the spin speed and duration. The anti-solvent dripping step (e.g., using chlorobenzene) must be timed precisely to induce rapid, uniform crystallization.[5]
- Introduce an Additive: If pinholes persist, introduce an alkylammonium iodide like
  Diethylammonium Iodide (DAI). This can be done via a post-treatment step where a dilute
  solution of DAI is spin-coated onto the annealed 3D perovskite film.[1] This helps to fill voids
  and passivate surface defects.[10]
- Annealing: After the additive treatment, a second, typically lower-temperature annealing step is often required to drive the formation of the 2D capping layer.[1]

Issue: My device shows low open-circuit voltage (Voc) and fill factor (FF), suggesting high levels of charge recombination.

Answer: Low Voc and FF are classic signs of high defect density at the surface or within the bulk of the perovskite film, leading to non-radiative recombination. Surface passivation is an effective strategy to combat this.[6]





#### Mechanism of Defect Passivation with Alkylammonium Iodides

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Caption: Mechanism of defect passivation and performance enhancement using alkylammonium iodide additives.

Explanation: Defects such as iodide vacancies act as trapping sites for charge carriers, which then recombine non-radiatively instead of being extracted as current.[8] By introducing a bulky alkylammonium iodide like DAI, you can:

- Passivate Vacancies: The iodide ions from the additive can fill iodide vacancies, while the bulky organic cations can passivate under-coordinated lead ions.[8][9]
- Form a Protective 2D Layer: The reaction between the additive and the perovskite surface forms a 2D perovskite layer that reduces deep-level defects.[1] This dual action significantly



reduces trap density, suppressing recombination and leading to a direct improvement in Voc and FF.[1][7]

## **Quantitative Data Summary**

The table below summarizes the impact of Diethylammonium Iodide (DAI) treatment on the performance of perovskite solar cells, demonstrating the typical improvements seen with this class of additives.

Treatmen t Condition	PCE (%)	Voc (V)	Jsc (mA/cm²)	FF (%)	Hysteresi s Index (HI)	Referenc e
Control Device	21.58	1.13	23.98	79.54	0.106	[1]
DAI- Treated Device	23.50	1.17	24.23	82.85	0.027	[1]

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.

## **Experimental Protocols**

Protocol: Post-Deposition Surface Treatment with Diethylammonium Iodide (DAI)

This protocol describes a common method for applying an alkylammonium iodide to passivate a pre-formed 3D perovskite film.

Substrate and Perovskite Film Preparation: a. Prepare cleaned FTO-coated glass substrates.[8] b. Deposit the electron transport layer (e.g., SnO<sub>2</sub>) and the 3D perovskite layer (e.g., MAPbI<sub>3</sub> or FAPbI<sub>3</sub>) according to your standard, optimized procedure.[5][8] c. Anneal the 3D perovskite film as required by your primary protocol (e.g., 100-150°C for 10-30 minutes).[8]



- DAI Solution Preparation: a. Prepare a dilute solution of Diethylammonium Iodide (DAI) in a suitable solvent like isopropanol. A typical concentration is in the range of 5-10 mg/mL. b.
   Ensure the solution is fully dissolved, using gentle heating or sonication if necessary.
- DAI Surface Treatment: a. Allow the annealed 3D perovskite film to cool to room temperature inside an inert atmosphere glovebox. b. Dispense a small volume (e.g., 100 μL) of the DAI solution onto the center of the perovskite film. c. Spin-coat the DAI solution at a moderate speed (e.g., 4000 rpm) for 30 seconds.
- Secondary Annealing: a. Immediately transfer the DAI-treated film to a hotplate inside the glovebox. b. Anneal the film at a temperature sufficient to promote the surface reaction and remove residual solvent, typically around 100°C for 3-5 minutes.[1] c. Allow the film to cool completely.
- Device Completion: a. Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode (e.g., Gold or Silver) to complete the solar cell fabrication.
   [8]

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